molecular formula C8H9BN2O2 B1421251 1-Methyl-1H-benzoimidazole-6-boronic acid CAS No. 1072945-87-9

1-Methyl-1H-benzoimidazole-6-boronic acid

Cat. No. B1421251
M. Wt: 175.98 g/mol
InChI Key: AOOJQSARVKLHLF-UHFFFAOYSA-N
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Description

“1-Methyl-1H-benzoimidazole-6-boronic acid” is a chemical compound with the molecular formula C8H9BN2O2 . It is a solid substance and has a molecular weight of 175.98 . The compound is represented by the SMILES string Cn1cnc2ccc(cc12)B(O)O .


Molecular Structure Analysis

The InChI string for “1-Methyl-1H-benzoimidazole-6-boronic acid” is 1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3 . This indicates the connectivity and hydrogen count of the atoms in the molecule but does not provide information about its three-dimensional structure.


Physical And Chemical Properties Analysis

“1-Methyl-1H-benzoimidazole-6-boronic acid” has a molecular weight of 175.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 176.0757077 g/mol . The topological polar surface area of the compound is 58.3 Ų . It has a heavy atom count of 13 .

Scientific Research Applications

Anion Sensing Applications

1-Methyl-1H-benzoimidazole-6-boronic acid and its derivatives have been utilized in the field of anion sensing. For instance, a study focused on the development of a blue fluorescent molecule functionalized with this compound, which exhibited significant anion sensing capabilities, particularly for small fluoride and cyanide anions. The molecule's photophysical properties were also explored, revealing a charge-transfer process that is quenched in these "turn-off" molecular sensors (Brazeau et al., 2017).

Drug Delivery Systems

Boronic acid-containing drugs, including those derived from 1-Methyl-1H-benzoimidazole-6-boronic acid, are known for their unique properties, making them suitable for biomedical applications like antitumor chemotherapy and boron neutron capture therapy (BNCT). However, challenges like rapid excretion and off-target effects have limited their clinical use. Addressing this, a study demonstrated the use of a polymeric carrier for the stable encapsulation of boronic acid-containing drugs. This approach showed improved pharmacokinetics and an on-target drug release capability, significantly enhancing the antitumor efficacy and reducing hepatotoxicity (Kim, Suzuki, & Nagasaki, 2020).

Adsorption and Removal of Organic Dyes

Research has also explored the use of compounds based on 1-Methyl-1H-benzoimidazole-6-boronic acid in the adsorption and removal of organic dyes. A coordination network was synthesized for this purpose, demonstrating effective adsorption, particularly for the removal of methyl orange from solutions. The kinetics of this adsorption process were analyzed in detail, showing excellent selective absorbance characteristics (Yin et al., 2018).

Fluorescent Chemosensors

1-Methyl-1H-benzoimidazole-6-boronic acid derivatives have been employed in the development of fluorescent chemosensors. For instance, a synthesized benzimidazole substituted boron-dipyrromethene exhibited remarkable selectivity and specificity toward fluoride ion over other anions. The detection mechanism involved a fluoride-triggered disruption of hydrogen bonding, causing a significant change in the fluorescence intensity, which is useful for selective sensing applications (Madhu & Ravikanth, 2014).

Safety And Hazards

“1-Methyl-1H-benzoimidazole-6-boronic acid” is classified as dangerous, with hazard statements indicating that it causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

(3-methylbenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOJQSARVKLHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674335
Record name (1-Methyl-1H-benzimidazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzoimidazole-6-boronic acid

CAS RN

1072945-87-9
Record name (1-Methyl-1H-benzimidazol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-benzoimidazole-6-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Ishida, Y Tajima, Y Okabe, T Matsushita… - ACS chemical …, 2020 - ACS Publications
… Using 1-methyl-1H-benzoimidazole-6-boronic acid in place of phenylboronic acid, the title compound 16 was obtained by following the same procedure used for compound 14 (50 mg, …
Number of citations: 11 pubs.acs.org

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